Cas no 1859347-97-9 (Piperazine, 1-(2-azetidinylmethyl)-4-ethyl-)

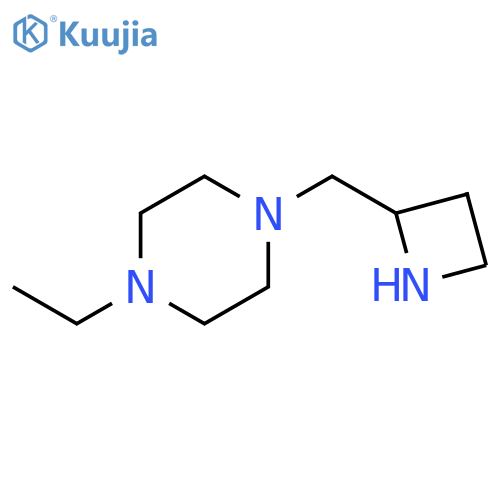

1859347-97-9 structure

商品名:Piperazine, 1-(2-azetidinylmethyl)-4-ethyl-

CAS番号:1859347-97-9

MF:C10H21N3

メガワット:183.293842077255

CID:5275184

Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- 化学的及び物理的性質

名前と識別子

-

- Piperazine, 1-(2-azetidinylmethyl)-4-ethyl-

-

- インチ: 1S/C10H21N3/c1-2-12-5-7-13(8-6-12)9-10-3-4-11-10/h10-11H,2-9H2,1H3

- InChIKey: CPRLAXYRWUGAFH-UHFFFAOYSA-N

- ほほえんだ: N1(CC2CCN2)CCN(CC)CC1

Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-693969-0.1g |

1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |

1859347-97-9 | 0.1g |

$1195.0 | 2023-03-10 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056615-1g |

1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine |

1859347-97-9 | 95% | 1g |

¥5971.0 | 2023-03-19 | |

| Enamine | EN300-693969-1.0g |

1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |

1859347-97-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-693969-2.5g |

1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |

1859347-97-9 | 2.5g |

$2660.0 | 2023-03-10 | ||

| Enamine | EN300-693969-0.05g |

1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |

1859347-97-9 | 0.05g |

$1140.0 | 2023-03-10 | ||

| Enamine | EN300-693969-0.5g |

1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |

1859347-97-9 | 0.5g |

$1302.0 | 2023-03-10 | ||

| Enamine | EN300-693969-5.0g |

1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |

1859347-97-9 | 5.0g |

$3935.0 | 2023-03-10 | ||

| Enamine | EN300-693969-10.0g |

1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |

1859347-97-9 | 10.0g |

$5837.0 | 2023-03-10 | ||

| Enamine | EN300-693969-0.25g |

1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |

1859347-97-9 | 0.25g |

$1249.0 | 2023-03-10 |

Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

1859347-97-9 (Piperazine, 1-(2-azetidinylmethyl)-4-ethyl-) 関連製品

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量